N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide is a complex organic compound characterized by its unique structural features, which include a pyridine moiety, a thiazole ring, and a piperidine group. This compound has garnered significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications. The compound is identified by the CAS number 1798529-14-2 and has a molecular formula of CHNOS .
This compound is classified under the category of heterocyclic compounds, which are organic compounds containing rings made up of at least one atom that is not carbon. The presence of the pyridine, thiazole, and piperidine rings contributes to its chemical reactivity and biological activity. Its synthesis typically involves multi-step organic reactions, making it an important subject of study in synthetic organic chemistry .
The synthesis of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide generally follows a multi-step process:
These steps highlight the complexity involved in synthesizing this compound, as each step requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide features several distinct moieties that contribute to its properties:
The compound's molecular weight is approximately 318.46 g/mol, with a chemical formula of CHNOS . The structure can be represented using various chemical notation systems, including SMILES notation: O=C(NC1CCN(c2nc(-c3cccnc3)cs2)CC1)
.
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide can undergo several chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or develop new derivatives.
The mechanism of action for N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide involves interactions with specific biological targets:
Understanding these mechanisms is essential for predicting the therapeutic potential and side effects associated with this compound.
The physical properties of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide include:
These properties influence the compound's behavior in different environments and its suitability for various applications.
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acetamide has diverse applications in scientific research:
The unique structural features of this compound provide opportunities for further exploration in drug discovery and development.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: